molecular formula C12H17ClN2O3S B11960699 n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide CAS No. 91561-46-5

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Cat. No.: B11960699
CAS No.: 91561-46-5
M. Wt: 304.79 g/mol
InChI Key: GGWPABAAMHLGJI-UHFFFAOYSA-N
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Description

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both carbamoyl and chloromethyl groups in the molecule makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with butyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The carbamoyl group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers.

Comparison with Similar Compounds

Similar Compounds

    n-(Butylcarbamoyl)-4-methylbenzenesulfonamide: Similar structure but lacks the chloromethyl group.

    n-(Butylcarbamoyl)-4-(bromomethyl)benzenesulfonamide: Similar structure but contains a bromomethyl group instead of a chloromethyl group.

    n-(Butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide: Similar structure but contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide makes it a unique compound with distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis.

Properties

CAS No.

91561-46-5

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

1-butyl-3-[4-(chloromethyl)phenyl]sulfonylurea

InChI

InChI=1S/C12H17ClN2O3S/c1-2-3-8-14-12(16)15-19(17,18)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16)

InChI Key

GGWPABAAMHLGJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCl

Origin of Product

United States

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